molecular formula C20H14BrFN4O2 B2658034 3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one CAS No. 1251613-40-7

3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one

Numéro de catalogue: B2658034
Numéro CAS: 1251613-40-7
Poids moléculaire: 441.26
Clé InChI: YZYLJTDHHWZCJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a pyridazin-4(1H)-one core substituted with a 1,2,4-oxadiazole ring bearing a 3-bromo-4-fluorophenyl group and a 4-ethylphenyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogenated aromatic systems are advantageous .

Propriétés

IUPAC Name

3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-ethylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrFN4O2/c1-2-12-3-6-14(7-4-12)26-10-9-17(27)18(24-26)20-23-19(25-28-20)13-5-8-16(22)15(21)11-13/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYLJTDHHWZCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one is a novel oxadiazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic implications.

The molecular formula of the compound is C12H9BrFN5O4C_{12}H_{9}BrFN_{5}O_{4} with a molecular weight of approximately 386.13 g/mol. The structure includes a pyridazine core linked to an oxadiazole moiety and a bromo-fluorophenyl group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. The presence of halogen substituents (bromo and fluoro) is crucial for enhancing the biological activity of the resulting oxadiazole derivatives.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. For instance:

Cell Line IC50 (µM) Reference Compound
MCF-70.48Doxorubicin (1.93)
HCT-1160.78Doxorubicin (2.84)

The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways, similar to established chemotherapeutic agents like Tamoxifen .

Anticonvulsant Activity

In addition to anticancer effects, some studies have explored the anticonvulsant potential of related oxadiazole compounds. The presence of electron-withdrawing groups enhances their efficacy in models of induced seizures, suggesting a broader therapeutic application .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring system is known to modulate enzyme activities related to cancer progression and neuroprotection. For example:

  • Inhibition of Carbonic Anhydrases : Some derivatives have shown selective inhibition against cancer-related carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on MCF-7 Cells : A derivative exhibited an IC50 value comparable to Tamoxifen, indicating strong potential as an anticancer agent.
  • Anticonvulsant Testing : Compounds similar to the target showed significant protection in picrotoxin-induced seizure models, supporting further investigation into their neuroprotective properties.

Comparaison Avec Des Composés Similaires

Structural Analogues

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Molecular Formula Reference
Target Compound Pyridazinone + 1,2,4-oxadiazole 3-Bromo-4-fluorophenyl, 4-ethylphenyl C₂₀H₁₅BrFN₃O₂ [10]
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone + 1,2,4-oxadiazole 3-Bromophenyl, phenyl C₂₂H₁₃BrN₄O₂ [10]
3-[1-(3-Bromophenyl)-1H-pyrazol-5-yl]-1-(pyridin-4-yl)pyridazin-4(1H)-one (JCJ) Pyridazinone + Pyrazole 3-Bromophenyl, pyridin-4-yl C₁₈H₁₂BrN₅O [8]
1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one Pyridazinone + Pyrazole Fluoro, methoxy, pyrazole-phenyl C₂₃H₁₇FN₆O₂ [9]

Key Observations :

  • Oxadiazole vs. Pyrazole: The oxadiazole in the target compound (vs.
  • Substituent Effects : The 4-ethylphenyl group in the target compound increases lipophilicity compared to JCJ’s pyridin-4-yl, which may improve membrane permeability but reduce aqueous solubility .
Halogenation Patterns
  • The 3-bromo-4-fluorophenyl group in the target compound provides distinct steric and electronic properties compared to simpler bromophenyl or fluorophenyl substituents (e.g., ’s pyrazoline derivatives). The combined halogens may enhance halogen bonding with biomolecular targets .
Antimicrobial Potential
  • highlights 1,2,4-oxadiazole derivatives as antimicrobial agents.
  • Contrastingly, pyrazol-3-one derivatives (e.g., ’s 4-bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one) exhibit confirmed antimicrobial activity, but their simpler structures lack the pyridazinone moiety, which may confer unique pharmacokinetic properties .
CNS Activity
  • The antipsychotic compound in shares a pyridazinone core but includes methoxy and pyrazole substituents. The target compound’s 4-ethylphenyl and oxadiazole groups may shift its therapeutic profile away from CNS targets due to increased molecular weight and reduced blood-brain barrier penetration .
Physicochemical Data
Property Target Compound JCJ () Antipsychotic
Molecular Weight 444.25 g/mol 398.22 g/mol 428.42 g/mol
Calculated LogP* ~3.5 (highly lipophilic) ~2.8 ~3.1
Key Functional Groups Oxadiazole, Br, F, ethylphenyl Pyrazole, Br, pyridine Pyrazole, methoxy, F

*LogP estimated using fragment-based methods.

Q & A

Q. What are the key steps in synthesizing this compound, and how are intermediates characterized?

The synthesis involves multi-step reactions, including oxadiazole ring formation and pyridazinone core assembly. Key steps include:

  • Cyclocondensation of precursors under controlled temperature and pH .
  • Coupling reactions between oxadiazole and pyridazinone moieties using catalysts like DMAP or Pd-based systems .
  • Intermediates are monitored via TLC and characterized using NMR (1H/13C) and HPLC to ensure purity (>95%) .

Q. How is the crystal structure determined, and which software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data refinement uses SHELXL (part of the SHELX suite) for small-molecule crystallography. Key parameters:

  • Resolution <1.0 Å.
  • R-factor <0.05 for high reliability .

Q. What analytical techniques confirm the compound’s identity and purity?

  • NMR spectroscopy : Assign peaks for bromophenyl (δ 7.4–7.8 ppm) and fluorophenyl (δ 7.1–7.3 ppm) groups .
  • Mass spectrometry : Confirm molecular ion [M+H]+ with <2 ppm error .
  • Elemental analysis : Match calculated vs. observed C, H, N content within ±0.3% .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical factors include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization .
  • Temperature control : 80–110°C for oxadiazole formation; lower temperatures (25–40°C) for coupling steps .
  • Catalyst optimization : Pd2(dba)3/XPhos for Buchwald-Hartwig amination (yield improvement from 50% to 88%) .

Q. How to resolve contradictions in biological activity data across studies?

  • Dose-response validation : Use IC50/EC50 assays in triplicate to rule out false positives .
  • Solubility adjustments : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. What computational methods predict binding modes to therapeutic targets?

  • Molecular docking (AutoDock Vina) : Simulate interactions with enzymes like EGFR or PARP-1, using PDB structures (e.g., 3K1) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to design experiments for evaluating pharmacokinetic properties?

  • In vitro assays :
  • Metabolic stability: Incubate with liver microsomes (human/rat) and measure t1/2 .
  • Plasma protein binding: Use equilibrium dialysis .
    • In vivo studies : Apply randomized block designs with split-plot arrangements to account for variables like dose and administration route .

Q. What strategies address low solubility in biological assays?

  • Co-solvent systems : Ethanol/PEG-400 mixtures (up to 20% v/v) .
  • Nanoparticle formulation : Encapsulate with PLGA polymers (size <200 nm, PDI <0.2) .

Q. How to analyze regioselectivity in functional group modifications?

  • DFT calculations (Gaussian 16) : Compare activation energies for bromine vs. fluorine substitution pathways .
  • Isotopic labeling : Use 13C/19F NMR to track reaction intermediates .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.